1-Benzyloxy-2-chloro-4-fluorobenzene
Overview
Description
1-Benzyloxy-2-chloro-4-fluorobenzene is a chemical compound with the molecular formula C13H10ClFO and a molecular weight of 236.67 . It is also known as 2-(Benzyloxy)-4-chloro-1-fluorobenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClFO/c14-11-6-7-12 (15)13 (8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
1. Neurological Studies and Imaging
[11C]flumazenil, a benzodiazepine receptor antagonist, has been used in PET imaging to measure benzodiazepine receptor density. It's been found more sensitive and accurate than [18F]FDG in localizing epileptic foci in human brains, potentially improving preoperative diagnoses in epilepsy (Savic, Ingvar, & Stone-Elander, 1993).
2. Endocrine Disruption and Exposure Studies
Phthalates, bisphenol A, triclosan, and parabens have been identified as endocrine disruptors. Despite their widespread use, human exposure, especially to non-persistent environmental chemicals, is not well-understood. Extensive studies on the excretion of these chemicals in Danish populations highlight nearly universal exposure to common phthalates, BPA, TCS, and at least two of the parabens, indicating the pervasive nature of these substances in the environment and their potential health impacts (Frederiksen et al., 2014).
3. Detoxification and Drug Withdrawal Research
Flumazenil, a benzodiazepine partial agonist, has been studied for its potential in treating benzodiazepine withdrawal symptoms, demonstrating an ability to counteract benzodiazepine effects and control withdrawal. This suggests its effectiveness in detoxification and normalizing benzodiazepine receptor function, marking its significance in substance withdrawal and addiction studies (Gerra et al., 2002).
4. Influence on Metabolic and Sedative Effects
Research involving lorazepam and flumazenil has shed light on the metabolic and sedative effects of benzodiazepines. Findings suggest that benzodiazepine-induced changes in thalamic activity could be accountable for their sedative properties, with flumazenil playing a role in modulating these effects (Volkow et al., 1995).
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Mechanism of Action
Mode of Action
1-Benzyloxy-2-chloro-4-fluorobenzene may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action and the resulting changes depend on the specific conditions and reactants present.
Biochemical Pathways
It’s possible that the compound could influence pathways involving benzylic halides, which typically react via an SN2 pathway for 1° halides and an SN1 pathway for 2° and 3° halides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZNNLQTGAQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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